Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
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Overview
Description
Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex chemical compound characterized by the presence of multiple functional groups, including amides, thiadiazoles, and isoxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves a multi-step process. This process begins with the synthesis of key intermediates, followed by their sequential reactions to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperature and pressure environments.
Step 1: : Synthesis of 5-phenylisoxazole-3-carboxylic acid by reacting phenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and an acid catalyst.
Step 2: : Conversion of 5-phenylisoxazole-3-carboxylic acid to its corresponding amide through an amidation reaction using ammonia or an amine.
Step 3: : Formation of 5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazole by reacting the amide with thiosemicarbazide in the presence of a dehydrating agent.
Step 4: : The final compound, this compound, is obtained by reacting the thiadiazole derivative with ethyl bromoacetate in a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, resulting in higher yields and purity of the final product. The use of automation and process optimization techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The thiadiazole moiety can undergo oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: : The nitro groups in the isoxazole ring can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: : The ester group in the ethyl acetate moiety can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.
Catalysts: : Palladium on carbon, platinum oxide.
Major Products Formed
Sulfoxides/Sulfones: : From the oxidation of the thiadiazole ring.
Amines: : From the reduction of nitro groups.
Various Esters and Amides: : From nucleophilic substitution reactions involving the ester group.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound serves as a probe for studying enzyme functions and metabolic pathways. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, this compound is explored for its potential as an antimicrobial and anticancer agent. Its unique mechanism of action and ability to target specific cellular pathways provide promising avenues for drug development.
Industry
In industry, this compound is used in the development of specialty chemicals and agrochemicals. Its stability and reactivity profile make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate involves the interaction with specific molecular targets, such as enzymes and receptors. Its amide and thiadiazole moieties play critical roles in binding to these targets, leading to inhibition or activation of various biochemical pathways. The compound's ability to chelate metal ions further enhances its biological activity.
Comparison with Similar Compounds
Ethyl 2-(2-((5-(5-phenylisoxazole-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can be compared with other thiadiazole and isoxazole-containing compounds, such as:
5-phenylisoxazole-3-carboxamide
5-(5-phenylisoxazole-3-yl)-1,3,4-thiadiazole-2-thiol
Ethyl 2-(2-((5-(5-phenylisoxazole-3-yl)-1,3,4-thiadiazol-2-yl)thio)acetamido)propanoate
The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its specific structure allows for targeted interactions with biological molecules, setting it apart from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O5S2/c1-2-27-15(25)9-19-14(24)10-29-18-22-21-17(30-18)20-16(26)12-8-13(28-23-12)11-6-4-3-5-7-11/h3-8H,2,9-10H2,1H3,(H,19,24)(H,20,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQWNBVNFIGSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=NOC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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